N-Acetyloxytocin

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

N-Acetyloxytocin (CAS 10551-48-1, molecular formula C45H68N12O13S2, molecular weight 1049.22) is an Nα-acetylated derivative of the endogenous neurohypophyseal nonapeptide hormone oxytocin. This compound is a naturally occurring post-translational modification, first identified in the bovine pineal gland and subsequently isolated from the rat neurointermediate pituitary lobe.

Molecular Formula C45H68N12O13S2
Molecular Weight 1049.2 g/mol
CAS No. 10551-48-1
Cat. No. B1174132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyloxytocin
CAS10551-48-1
SynonymsN-acetyloxytocin
Molecular FormulaC45H68N12O13S2
Molecular Weight1049.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C45H68N12O13S2/c1-6-23(4)37-44(69)51-27(13-14-34(46)60)39(64)53-30(18-35(47)61)40(65)55-32(45(70)57-15-7-8-33(57)43(68)54-28(16-22(2)3)38(63)49-19-36(48)62)21-72-71-20-31(50-24(5)58)42(67)52-29(41(66)56-37)17-25-9-11-26(59)12-10-25/h9-12,22-23,27-33,37,59H,6-8,13-21H2,1-5H3,(H2,46,60)(H2,47,61)(H2,48,62)(H,49,63)(H,50,58)(H,51,69)(H,52,67)(H,53,64)(H,54,68)(H,55,65)(H,56,66)/t23-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1
InChIKeyRROMYFJBCBPTNU-RANNHORISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Acetyloxytocin (CAS 10551-48-1): Procurement-Relevant Characterization of an Endogenous Post-Translationally Modified Oxytocin Analog


N-Acetyloxytocin (CAS 10551-48-1, molecular formula C45H68N12O13S2, molecular weight 1049.22) is an Nα-acetylated derivative of the endogenous neurohypophyseal nonapeptide hormone oxytocin. This compound is a naturally occurring post-translational modification, first identified in the bovine pineal gland and subsequently isolated from the rat neurointermediate pituitary lobe [1]. The N-terminal acetylation alters the peptide's physicochemical properties, including polarity and hydrogen-bonding accessibility, which may influence its receptor interaction profile, metabolic stability, and conformational dynamics . Unlike synthetic oxytocin analogs developed for therapeutic applications (e.g., carbetocin, atosiban), N-Acetyloxytocin exists as an endogenous entity and is cataloged as Oxytocin EP Impurity E under European Pharmacopoeia specifications, rendering it a critical reference material for pharmaceutical quality control [2].

Why Generic Oxytocin or Other Analogs Cannot Substitute for N-Acetyloxytocin in Specialized Research and QC Applications


Generic substitution with unmodified oxytocin (CAS 50-56-6) or other oxytocin analogs (e.g., carbetocin, atosiban, desmopressin) fails to replicate the specific utility profile of N-Acetyloxytocin for several quantifiable reasons. First, N-Acetyloxytocin possesses a distinct N-terminal acetylation that is absent in native oxytocin; this modification imparts differential chromatographic retention behavior and mass spectrometric fragmentation patterns essential for analytical method development and impurity profiling [1]. Second, N-Acetyloxytocin is an endogenously occurring, low-abundance species representing approximately 1% of total oxytocin content in the rat neurointermediate pituitary, distinguishing it from the predominant non-acetylated form and from purely synthetic analogs [2]. Third, its official designation as Oxytocin EP Impurity E under the European Pharmacopoeia confers a defined regulatory identity that cannot be fulfilled by any other oxytocin analog or impurity reference standard [3]. Fourth, the N-terminal acetylation confers enhanced resistance to exopeptidase-mediated degradation, a stability advantage over unmodified oxytocin that may be critical in experimental designs requiring prolonged exposure windows . Collectively, these distinctions preclude functional interchangeability in analytical, regulatory, and mechanistic investigations.

N-Acetyloxytocin (CAS 10551-48-1): Quantifiable Evidence of Differential Identity for Procurement Decisions


Regulatory Identity and Reference Standard Status: N-Acetyloxytocin as Oxytocin EP Impurity E

N-Acetyloxytocin is formally designated as Oxytocin EP Impurity E (also N2.1-acetyloxytocin) under European Pharmacopoeia specifications. This regulatory identity distinguishes it categorically from native oxytocin (CAS 50-56-6, the active pharmaceutical ingredient) and from all other oxytocin impurities or analogs [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard with traceability to pharmacopeial standards (USP or EP) for analytical method development, method validation (AMV), and quality control applications during commercial production of oxytocin [2]. Procurement of authentic N-Acetyloxytocin reference material is mandated for Abbreviated New Drug Application (ANDA) submissions and batch release testing where the EP impurity profile must be demonstrated [3].

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Endogenous Abundance Ratio: N-Acetyloxytocin Represents Approximately 1% of Total Oxytocin Content in Rat Neurointermediate Pituitary

In the rat neurointermediate pituitary lobe, Nα-acetyl-oxytocin represents approximately 1% of the total oxytocin content, with non-acetylated oxytocin comprising the remaining ~99% [1]. This low-abundance endogenous species was characterized via chromatographic and immunological methods and confirmed by blocked N-terminus analysis . The acetylated form was also detected in the pineal gland and in several, though not all, investigated brain regions, with acetylation of oxytocin being more abundant than that of vasopressin across all examined tissues [2]. This 1% abundance ratio provides a quantitative benchmark distinguishing N-Acetyloxytocin from the predominant native oxytocin pool and from synthetic analogs which do not naturally occur in vivo.

Endogenous Peptide Quantification Post-Translational Modification Neuroendocrinology

Commercial Purity and Storage Stability: N-Acetyloxytocin Available at ≥96% to 99.93% Purity with Documented Lyophilized Stability of 36 Months

Commercial sources supply N-Acetyloxytocin at verified purity levels ranging from 96.35% (MedChemExpress HY-P3219) to 99.93% (ChemScene CS-0169709), providing procurement-grade benchmarks not uniformly available across all oxytocin analogs . In lyophilized powder form stored at -20°C under desiccated conditions, the compound is documented to remain stable for 36 months (3 years) [1]. Alternative supplier specifications indicate powder stability of 3 years at -20°C and 2 years at 4°C [2]. In solution form, storage at -20°C is recommended with use within 1 month to prevent potency loss, and aliquoting is advised to avoid repeated freeze-thaw cycles [3]. These stability parameters are specific to the N-acetylated form; unmodified oxytocin exhibits differing degradation kinetics, particularly regarding susceptibility to exopeptidase activity due to its unprotected N-terminus .

Peptide Quality Control Stability Assessment Procurement Specification

Post-Translational Modification Identity: N-Acetyloxytocin as a Bioactivity Control Mechanism Distinct from Synthetic Analogs

Nα-acetylation of oxytocin is a naturally occurring post-translational modification that is proposed to serve as a mechanism for controlling the bioactivity of neurohypophyseal hormones [1]. The acetylation occurs on the N-terminus of oxytocin and is not restricted to the pineal gland (where first identified) but occurs in multiple systems producing oxytocin and vasopressin [2]. Evidence from analogous N-terminal acetylated peptides demonstrates that acetylation protects against exopeptidase degradation, potentially prolonging circulatory half-life and modifying pharmacological efficacy relative to the non-acetylated parent . This endogenous regulatory role fundamentally distinguishes N-Acetyloxytocin from purely synthetic oxytocin analogs (e.g., carbetocin, atosiban) which are designed for therapeutic agonism or antagonism rather than as endogenous activity modulators.

Post-Translational Modification Bioactivity Regulation Endogenous Peptide Biology

N-Acetyloxytocin (CAS 10551-48-1): Evidence-Based Procurement Scenarios for Research and Industrial Applications


Pharmaceutical Quality Control: Reference Standard for Oxytocin EP Impurity E Analysis

N-Acetyloxytocin is essential for pharmaceutical quality control laboratories performing analytical method development, method validation (AMV), and batch release testing of oxytocin drug substance and drug product. As Oxytocin EP Impurity E under the European Pharmacopoeia monograph, this compound must be procured as a certified reference standard with traceability to USP or EP standards [1]. Procurement is specifically required for Abbreviated New Drug Application (ANDA) submissions and commercial oxytocin production where the impurity profile must be demonstrated to meet regulatory specifications [2]. No other oxytocin analog or impurity reference material can substitute for this EP-specific identity requirement.

Endogenous Peptide Research: Tracer Studies and Quantitative Analysis of Post-Translationally Modified Oxytocin

N-Acetyloxytocin is required for research quantifying endogenous post-translational modifications of oxytocin in neuroendocrine tissues. The compound represents approximately 1% of total oxytocin content in the rat neurointermediate pituitary, a defined low-abundance subpopulation distinct from the predominant non-acetylated form [1]. Researchers employing mass spectrometry-based proteomics, HPLC with immunological detection, or radiolabeled tracer studies to map the distribution of acetylated oxytocin across brain regions and peripheral tissues require authentic N-Acetyloxytocin as a reference standard and for method calibration [2]. Unmodified oxytocin or synthetic analogs cannot serve as proxies for this specific endogenous molecular species.

Peptide Stability and Formulation Studies: Investigating N-Terminal Acetylation Effects on Exopeptidase Resistance

N-Acetyloxytocin serves as a model compound for investigating the impact of N-terminal acetylation on peptide stability against enzymatic degradation. The acetyl group blocks exopeptidase access to the N-terminus, conferring enhanced resistance to proteolytic cleavage relative to unmodified oxytocin [1]. This property makes N-Acetyloxytocin a valuable comparator in studies assessing peptide half-life, formulation stability, and the design of metabolically stabilized peptide therapeutics [2]. Procurement of N-Acetyloxytocin alongside unmodified oxytocin enables controlled experimental designs that isolate the contribution of N-terminal acetylation to overall peptide stability, with documented lyophilized stability of 36 months at -20°C providing a reliable baseline for long-term studies [3].

Analytical Method Development: HPLC and Mass Spectrometry Characterization of Oxytocin-Related Impurities

N-Acetyloxytocin is a critical reference compound for developing and validating HPLC and mass spectrometry methods for oxytocin impurity profiling. The N-terminal acetyl group confers distinct chromatographic retention behavior and unique mass spectrometric fragmentation patterns that differentiate it from native oxytocin and other oxytocin-related impurities [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for establishing system suitability parameters, retention time markers, and mass spectral libraries for impurity identification [2]. Procurement from suppliers offering certified purity levels ranging from 96.35% to 99.93% ensures method validation reproducibility and compliance with pharmacopeial monograph requirements [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyloxytocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.